2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound "2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This particular derivative is modified with a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is commonly used in peptide synthesis to protect the amine from unwanted reactions .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions, starting from amino acids or their esters. For instance, the synthesis of related thiazole compounds has been achieved through condensation, protection, thionation, deprotection, cyclodehydration, and aromatization steps, with the use of protecting groups like tert-butoxycarbonyl to shield functional groups . The synthesis of similar compounds has been reported to involve the activation of carboxylic acids with tert-butyl carbonates, leading to the formation of active esters, which can then react with amines to form amides or peptides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can engage in hydrogen bonding due to the presence of nitrogen and sulfur atoms. The tert-butoxycarbonyl group adds steric bulk and protects the amino group. The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, HRMS, and elemental analysis . The crystal structure of similar compounds has revealed hydrogen-bonded dimers and interactions involving the thiazole nitrogen and carboxylate oxygen atoms .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, which can be influenced by intramolecular hydrogen bonding . The presence of the tert-butoxycarbonyl group allows for reactions typical of protected amino acids, such as peptide bond formation. The reactivity of these compounds can be tailored by the substitution pattern on the thiazole ring and the nature of the protecting groups .
Physical and Chemical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, can be determined and are indicative of their purity . The chemical properties, including fungicidal and antibacterial activities, have been systematically evaluated, with some compounds showing significant bioactivity . The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine, which is a key step in peptide synthesis .
Scientific Research Applications
Synthesis and Chemical Studies
Development of Alternative Agents : Research has demonstrated the synthesis of benzofused thiazole derivatives, including studies on their antioxidant and anti-inflammatory activities. These derivatives are prepared via cyclocondensation reactions, showcasing the chemical versatility and potential therapeutic applications of thiazole compounds (Raut et al., 2020).
Biological Activities of Carboxylic Acids : Another area of interest is the exploration of natural carboxylic acids from plants and their biological activities, such as antioxidant, antimicrobial, and cytotoxic activities. This research underscores the structural diversity and bioactivity correlation, emphasizing the significance of carboxylic acid derivatives in developing new bioactive compounds (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition and Engineering
Biocatalyst Inhibition by Carboxylic Acids : Investigating the inhibitory effects of carboxylic acids on microbial biocatalysts has led to insights into metabolic engineering strategies for improving microbial tolerance. This research is foundational for the development of robust microbial strains for industrial bioprocesses (Jarboe et al., 2013).
Environmental Applications
Remediation of Chromium(VI) by Carboxylic Acids : Studies have focused on the environmental applications of carboxylic acids, particularly in the remediation of Cr(VI) to less toxic Cr(III) forms. This work highlights the potential of carboxylic acids in environmental detoxification processes and natural attenuation strategies for Cr(VI)-contaminated waters and sites (Jiang et al., 2019).
Pharmaceutical Chemistry
Carboxylic Acid Bioisosteres in Drug Design : The search for novel carboxylic acid bioisosteres is a key area in medicinal chemistry, aiming to overcome limitations associated with carboxylic acid-containing drugs. Novel bioisosteres are being developed to enhance pharmacological profiles, demonstrating the continuous innovation in drug design (Horgan & O’ Sullivan, 2021).
Safety And Hazards
Future Directions
The future directions for “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential uses in organic synthesis, particularly in the synthesis of peptides . Additionally, the development of more efficient and selective synthesis methods could also be a focus of future research .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-4-5(16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFLEDLPOVONCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624128 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
CAS RN |
302964-02-9 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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